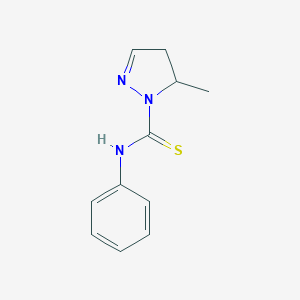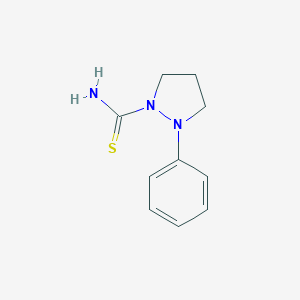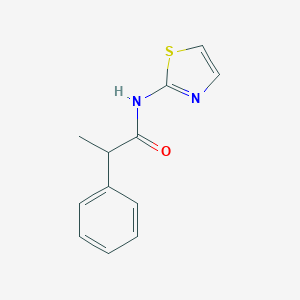![molecular formula C19H19N3O2S2 B258288 N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B258288.png)
N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as a benzothiazole derivative and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide is not fully understood. However, it has been reported to inhibit various enzymes and proteins, including tyrosine kinases, cyclooxygenase-2, and acetylcholinesterase. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and viruses.
Biochemical and Physiological Effects:
N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide has been reported to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function. Additionally, this compound has been reported to have antimicrobial and antiviral activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide in lab experiments include its potential applications in various fields, its ability to inhibit enzymes and proteins, and its reported antimicrobial and anti-inflammatory activities. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are many future directions for the study of N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide. Some potential areas of research include its use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes, as well as its potential applications in the development of new anticancer and antimicrobial drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesemethoden
The synthesis of N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide has been reported in various scientific studies. One of the most common methods involves the reaction of 2-aminothiophenol and 3-methylbenzoyl chloride in the presence of triethylamine and dimethylformamide. The resulting product is then reacted with 2-bromoacetyl bromide and triethylamine, followed by the addition of propanoic acid to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide has been extensively studied for its potential applications in various fields. It has been reported to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory activities. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
Eigenschaften
Produktname |
N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide |
|---|---|
Molekularformel |
C19H19N3O2S2 |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
N-[2-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]propanamide |
InChI |
InChI=1S/C19H19N3O2S2/c1-3-17(23)20-14-7-8-15-16(10-14)26-19(22-15)25-11-18(24)21-13-6-4-5-12(2)9-13/h4-10H,3,11H2,1-2H3,(H,20,23)(H,21,24) |
InChI-Schlüssel |
QAGGWPNWNVLSTQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC=CC(=C3)C |
Kanonische SMILES |
CCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC=CC(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258205.png)


![3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B258219.png)
![2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile](/img/structure/B258225.png)


![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one](/img/structure/B258256.png)



![Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate](/img/structure/B258268.png)

![N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide](/img/structure/B258272.png)